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molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B021803
M. Wt: 192.17 g/mol
InChI Key: KZBROPAHLBJQQC-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

Methyl-3,4-diaminobenzoate (1.251 g, 7.5 mmol, Lancaster) was reacted with 1,1′-carbonyldiimidazole (2.128 g, 13.1 mmol, Aldrich) under the conditions of Example 1b to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 193 (M#1).
Quantity
1.251 g
Type
reactant
Reaction Step One
Quantity
2.128 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:11])[CH:5]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[NH:10][C:13](=[O:14])[NH:11][C:6]=2[CH:5]=1)=[O:12]

Inputs

Step One
Name
Quantity
1.251 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)N)=O
Name
Quantity
2.128 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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